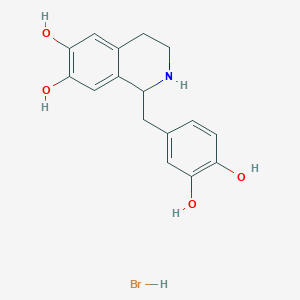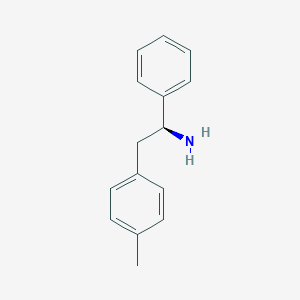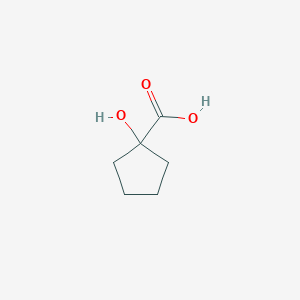![molecular formula C14H11N B104344 3-Methylbenzo[g]isoquinoline CAS No. 19339-12-9](/img/structure/B104344.png)
3-Methylbenzo[g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzo[g]isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. It is a complex molecule that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-Methylbenzo[g]isoquinoline is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methylbenzo[g]isoquinoline can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, it has been shown to inhibit the replication of certain viruses, such as hepatitis B and C viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methylbenzo[g]isoquinoline in lab experiments is its potential as a fluorescent probe for DNA and RNA detection. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to predict its effects on different cell types.
Orientations Futures
There are several future directions for research on 3-Methylbenzo[g]isoquinoline. One direction is to further investigate its potential as a fluorescent probe for DNA and RNA detection. Another direction is to study its effects on different cell types and its potential applications in treating various diseases. Additionally, more research is needed to understand its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 3-Methylbenzo[g]isoquinoline can be achieved through various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method is the Friedländer synthesis, which involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
3-Methylbenzo[g]isoquinoline has been studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Propriétés
Numéro CAS |
19339-12-9 |
|---|---|
Nom du produit |
3-Methylbenzo[g]isoquinoline |
Formule moléculaire |
C14H11N |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-methylbenzo[g]isoquinoline |
InChI |
InChI=1S/C14H11N/c1-10-6-13-7-11-4-2-3-5-12(11)8-14(13)9-15-10/h2-9H,1H3 |
Clé InChI |
VNYFIMAAUQDNKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=N1 |
SMILES canonique |
CC1=CC2=CC3=CC=CC=C3C=C2C=N1 |
Synonymes |
3-Methylbenz[g]isoquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



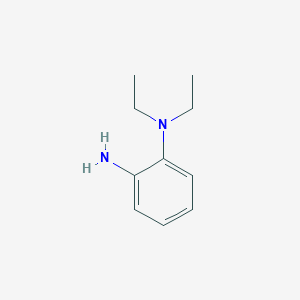
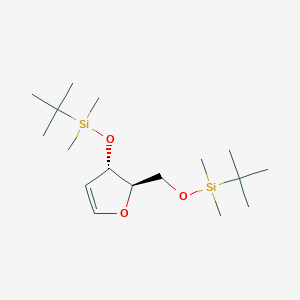
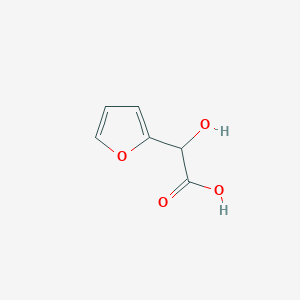
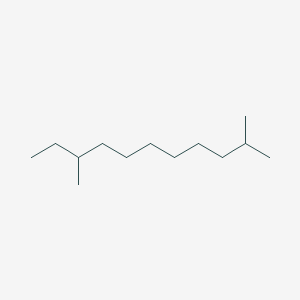
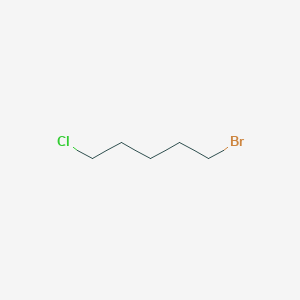
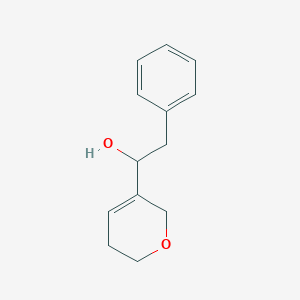
![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)
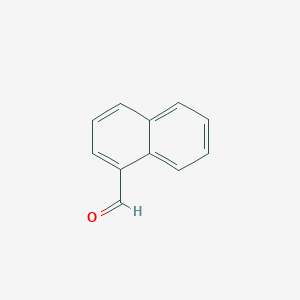
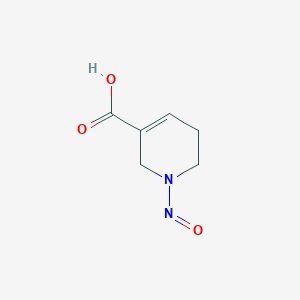
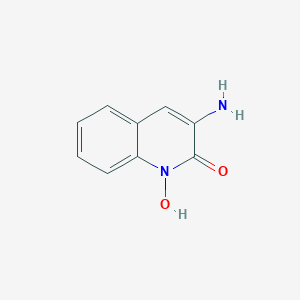
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
